molecular formula C6H5ClFNO3S B13560054 2-Fluoro-6-methoxypyridine-3-sulfonylchloride

2-Fluoro-6-methoxypyridine-3-sulfonylchloride

Cat. No.: B13560054
M. Wt: 225.63 g/mol
InChI Key: LXUBOFBVOHIFPM-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxypyridine-3-sulfonylchloride is a chemical compound with the molecular formula C6H5ClFNO3S and a molecular weight of 225.6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxypyridine-3-sulfonylchloride typically involves the introduction of a sulfonyl chloride group to the 3-position of 2-fluoro-6-methoxypyridine. This can be achieved through various synthetic routes, including:

    Sulfonylation Reactions: Using sulfonyl chlorides in the presence of a base to introduce the sulfonyl chloride group.

    Halogenation Reactions: Introducing the fluorine atom through halogenation reactions, followed by methoxylation to introduce the methoxy group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale sulfonylation and halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxypyridine-3-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other functional groups using nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

2-Fluoro-6-methoxypyridine-3-sulfonylchloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxypyridine-3-sulfonylchloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

    2-Fluoro-6-methoxypyridine: Lacks the sulfonyl chloride group but shares the fluorine and methoxy substituents.

    3-Sulfonylchloropyridine: Contains the sulfonyl chloride group but lacks the fluorine and methoxy substituents.

Uniqueness: 2-Fluoro-6-methoxypyridine-3-sulfonylchloride is unique due to the presence of both the fluorine and methoxy groups along with the sulfonyl chloride group.

Properties

Molecular Formula

C6H5ClFNO3S

Molecular Weight

225.63 g/mol

IUPAC Name

2-fluoro-6-methoxypyridine-3-sulfonyl chloride

InChI

InChI=1S/C6H5ClFNO3S/c1-12-5-3-2-4(6(8)9-5)13(7,10)11/h2-3H,1H3

InChI Key

LXUBOFBVOHIFPM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)S(=O)(=O)Cl)F

Origin of Product

United States

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